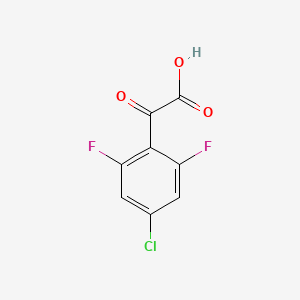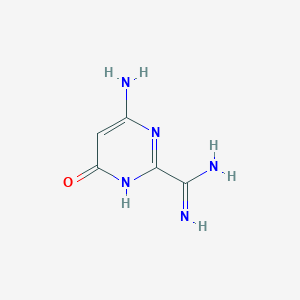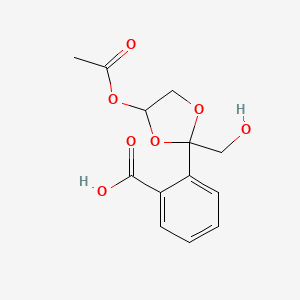
2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoic acid moiety linked to a dioxolane ring, which is further substituted with acetoxy and hydroxymethyl groups. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the dioxolane ring through a cyclization reaction, followed by the introduction of the acetoxy and hydroxymethyl groups via esterification and hydroxylation reactions, respectively. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
化学反応の分析
Types of Reactions
2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetoxy group can be reduced to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Acetoxy-2-(carboxymethyl)-1,3-dioxolan-2-yl)benzoic acid.
Reduction: Formation of 2-(4-Hydroxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The acetoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The dioxolane ring provides structural stability and can modulate the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4-Acetoxy-2-azetidinone: Another compound with an acetoxy group, used in the synthesis of antibiotics.
2-(Hydroxymethyl)-1,3-dioxolane: A simpler analog with similar structural features but lacking the benzoic acid moiety.
Uniqueness
2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid is unique due to its combination of functional groups and structural elements, which confer distinct chemical and biological properties
特性
分子式 |
C13H14O7 |
|---|---|
分子量 |
282.25 g/mol |
IUPAC名 |
2-[4-acetyloxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl]benzoic acid |
InChI |
InChI=1S/C13H14O7/c1-8(15)19-11-6-18-13(7-14,20-11)10-5-3-2-4-9(10)12(16)17/h2-5,11,14H,6-7H2,1H3,(H,16,17) |
InChIキー |
HCBJTPTZYQBJPM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1COC(O1)(CO)C2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


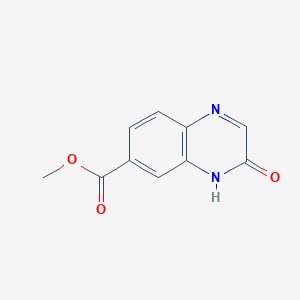
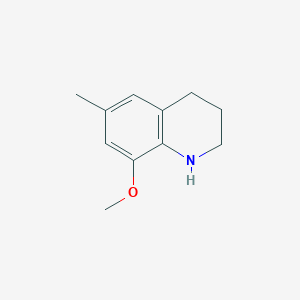
![Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B13113620.png)
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13113633.png)

![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)
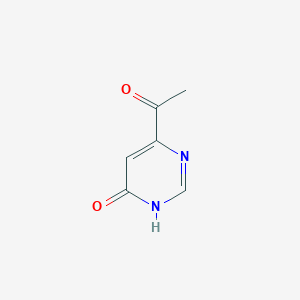
![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)

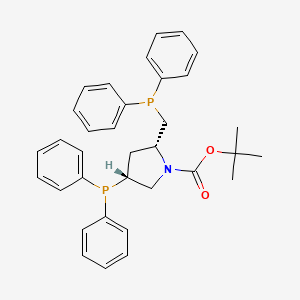
![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)
